4-(Ethoxymethyl)piperidin-4-OL

Descripción

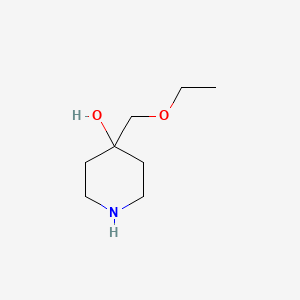

4-(Ethoxymethyl)piperidin-4-ol is a piperidine derivative characterized by an ethoxymethyl group (-CH₂-O-C₂H₅) attached to the 4-position of the piperidin-4-ol core. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its polar hydroxyl group and ether functionality, which enhance solubility and enable diverse chemical modifications. It is cataloged under CAS 299430-87-8 and is commercially available as a building block for pharmaceutical research .

Structurally, the ethoxymethyl substituent distinguishes it from other piperidin-4-ol derivatives by introducing both lipophilic (ethyl chain) and hydrophilic (ether oxygen) properties. This balance makes it valuable for optimizing drug-like properties such as bioavailability and metabolic stability.

Propiedades

IUPAC Name |

4-(ethoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUNRCPFHHFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the ethoxymethyl derivative, followed by the introduction of a hydroxyl group at the fourth position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethoxymethyl)piperidin-4-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Ethoxymethyl)piperidin-4-OL has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Biological Research: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.

Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mecanismo De Acción

The mechanism of action of 4-(Ethoxymethyl)piperidin-4-OL depends on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes, modulating their activity. The presence of the ethoxymethyl and hydroxyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Piperidin-4-ol derivatives share a common core but exhibit varied pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : The ethoxymethyl group in this compound offers moderate logP values (~1.5–2.0), whereas fluorinated derivatives (e.g., 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) exhibit higher lipophilicity (logP ~2.5–3.0) due to aromatic fluorine .

- Solubility: The hydroxyl group in all derivatives enhances aqueous solubility, but bulky substituents (e.g., quinolin-3-yl in ) reduce it significantly.

Pharmacological Profiles

- This compound: No direct pharmacological data are available, but its structural analogs (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) show 5-HT1A receptor agonism, improving beta-cell survival in diabetic models without affecting insulin secretion acutely .

Actividad Biológica

4-(Ethoxymethyl)piperidin-4-OL is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its applications in treating conditions such as HIV and neurological disorders. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

This compound can be synthesized through various methods, enabling its use as a versatile building block in organic chemistry. The compound's structure features an ethoxymethyl group that contributes to its unique properties, making it suitable for further modifications to enhance biological activity.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes:

- CCR5 Antagonism : This compound has been explored as a CCR5 antagonist, which could provide therapeutic benefits in HIV treatment. Studies have shown that derivatives of this compound exhibit significant inhibition of CCR5 function, with IC50 values indicating effective concentrations for receptor blockade.

- Neuropharmacological Effects : In the realm of neuropharmacology, this compound has demonstrated the ability to modulate neurotransmitter systems. Behavioral studies suggest that it may influence pathways related to cognition and mood regulation, although detailed mechanisms remain under investigation.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- HIV Research : The compound has been evaluated for its potential as an HIV treatment. Derivatives have been shown to effectively inhibit CCR5-mediated entry of HIV into host cells, suggesting a promising avenue for drug development.

- Neuroscience Applications : Research has indicated that this compound can affect neurotransmitter levels and receptor binding in various in vitro models. For instance, studies using behavioral assays have highlighted changes in anxiety-like behaviors in animal models treated with this compound.

- Molecular Docking Studies : In silico studies have predicted how this compound interacts with target proteins, aiding in understanding its pharmacological effects. These studies suggest strong binding affinities with neurotransmitter receptors .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxymethylpiperidin-4-OL | Hydroxymethyl group at position four | Primarily studied for CNS effects |

| Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine | Tert-butyl group instead of hydrogen | Enhanced stability; used in medicinal chemistry |

| Piperidin-4-one | Ketone functional group at position four | Different reactivity profile; diverse applications |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- HIV Treatment Efficacy : In a study assessing various piperidine derivatives, those containing the ethoxymethyl group exhibited superior CCR5 antagonism compared to other structural analogs, indicating the importance of this modification.

- Neuropharmacological Assessment : A behavioral study involving rodent models showed that administration of this compound resulted in significant alterations in anxiety-related behaviors, suggesting potential applications in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(Ethoxymethyl)piperidin-4-OL?

- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-ol using ethoxymethyl chloride or bromide under basic conditions (e.g., triethylamine or NaOH). Purification typically involves column chromatography or recrystallization, as demonstrated for structurally similar piperidine derivatives in sulfonylation reactions . Reaction optimization may include temperature control (0–25°C) and inert atmosphere to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be reported?

- Methodological Answer :

- GC-MS : Retention time and fragmentation patterns (e.g., molecular ion [M⁺] at m/z corresponding to C₈H₁₇NO₂) for identification in complex mixtures, as used in natural product analysis .

- NMR : ¹H/¹³C NMR to confirm ethoxymethyl (-CH₂-O-CH₂CH₃) and hydroxyl (-OH) groups. Key signals include δ ~3.4–3.6 ppm (OCH₂CH₃) and δ ~1.2 ppm (CH₃).

- HPLC : Reverse-phase methods with UV detection (λ ~210–270 nm) for purity assessment.

Q. Has this compound been identified in natural sources, and what extraction protocols are suitable for its isolation?

- Methodological Answer : The compound was identified in Cremastra appendiculata extracts via GC-MS after sequential extraction with ethyl acetate, petroleum ether, and chloroform. Optimal isolation requires solvent partitioning followed by silica gel chromatography, with validation via spiked controls .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific pharmacological activity?

- Methodological Answer : Virtual libraries of piperidin-4-ol derivatives can be generated using software like MOE (Molecular Operating Environment). Docking studies against targets (e.g., serotonin receptors) assess steric/electronic compatibility. QSAR models may predict bioactivity by correlating substituent effects (e.g., ethoxymethyl vs. chlorophenyl groups) with binding affinities, as shown in GPCR ligand design .

Q. What experimental strategies are used to evaluate the stability and reactivity of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS. Ethoxymethyl groups may undergo acid-catalyzed cleavage.

- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes to identify metabolites.

- Reactivity Screening : Test nucleophilic substitution reactions (e.g., with thiols or amines) to map potential off-target interactions .

Q. How can structural modifications to the piperidin-4-ol scaffold enhance selectivity for serotonin receptor subtypes (e.g., 5-HT1F vs. 5-HT1A)?

- Methodological Answer : Radioligand binding assays (³H-LSD) and cAMP inhibition assays in transfected HEK293T cells quantify receptor affinity/specificity. For example, replacing the quinolin-3-yl group (Ki = 11 nM for 5-HT1F) with ethoxymethyl may alter steric hindrance, reducing off-target binding to 5-HT2B (Ki = 343 nM) .

Q. What role does X-ray crystallography play in elucidating the binding mode of this compound derivatives with protein targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., CRBP1) at 1.3 Å resolution reveals hydrogen-bonding interactions (e.g., hydroxyl group with Asp/Ser residues) and hydrophobic packing of the ethoxymethyl moiety. Data collection at synchrotron facilities and refinement with PHENIX/CCP4 are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.